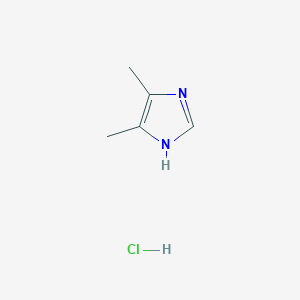
1-Cyclohexylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclohexylpiperidine-4-carboxylic acid, also known as CHCA , is a chemical compound with the molecular formula C₁₂H₂₂ClNO₂ . It is a carboxylic acid derivative and belongs to the piperidine class of compounds. CHCA is primarily used in research settings and is not intended for diagnostic or therapeutic purposes .
Scientific Research Applications
Material Science and Biochemistry :1-Cyclohexylpiperidine-4-carboxylic acid is related to 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a spin-labeled amino acid used in material science and biochemistry. It acts as a β-turn and 310/α-helix inducer in peptides and serves as a rigid electron spin resonance probe and fluorescence quencher (Toniolo et al., 1998).
Synthesis and Conformational Studies :Its structural analogues, like 1-aminocyclohexane-1-carboxylic acid, have been studied for their conformation in simple derivatives and peptides. These studies are crucial for understanding the molecular geometry and potential applications in synthesizing complex molecular structures (Valle et al., 1988).
Catalysis in Organic Synthesis :Derivatives of 1-Cyclohexylpiperidine-4-carboxylic acid are used in catalysis. For example, a copper(ii) metal-organic framework incorporating similar carboxylic acid derivatives is effective in the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid, showcasing its utility in organic synthesis and industrial applications (Paul et al., 2016).
Pharmacological Applications :Analogues of 1-Cyclohexylpiperidine-4-carboxylic acid, such as cycloleucine, show significant inhibition in the enzymatic synthesis of S-adenosyl-L-methionine. This highlights their potential in developing pharmacological agents targeting specific biochemical pathways (Coulter et al., 1974).
Supramolecular Chemistry :Studies involving cocrystals of di- and tricarboxylic acids with bases like 4,4′-bipyridines, which are structurally related to 1-Cyclohexylpiperidine-4-carboxylic acid, contribute to the understanding of supramolecular chemistry. This research is essential for developing new materials with specific molecular architectures (Bhogala et al., 2005).
Synthesis of Helix-Forming β-Amino Acid :Research on the synthesis of trans-4-aminopiperidine-3-carboxylic acid, a compound structurally similar to 1-Cyclohexylpiperidine-4-carboxylic acid, demonstrates its application in forming helical structures in peptides. This has implications for developing peptide-based drugs and biomolecules (Schinnerl et al., 2003).
properties
IUPAC Name |
1-cyclohexylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(15)10-6-8-13(9-7-10)11-4-2-1-3-5-11/h10-11H,1-9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJYMJZSIMYYLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201276975 |
Source


|
| Record name | 1-Cyclohexyl-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexylpiperidine-4-carboxylic acid | |
CAS RN |
897094-33-6 |
Source


|
| Record name | 1-Cyclohexyl-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=897094-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol](/img/structure/B1356291.png)



![CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione](/img/structure/B1356300.png)



![1-[2-(Methylsulfanyl)ethyl]piperazine](/img/structure/B1356306.png)
